Cas no 2408971-39-9 (tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate)
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate
- 2408971-39-9
- EN300-7548114
-
- Inchi: 1S/C17H23N3O4/c1-17(2,3)24-16(22)18-15-11-14(19-20(15)9-10-21)12-5-7-13(23-4)8-6-12/h5-8,11,21H,9-10H2,1-4H3,(H,18,22)
- InChI Key: MCXLTKBOPDHHFR-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC(C2C=CC(=CC=2)OC)=NN1CCO)=O)C(C)(C)C
Computed Properties
- Exact Mass: 333.16885622g/mol
- Monoisotopic Mass: 333.16885622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 85.6Ų
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7548114-0.05g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate |
2408971-39-9 | 95.0% | 0.05g |
$515.0 | 2025-02-24 | |
| Enamine | EN300-7548114-0.1g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate |
2408971-39-9 | 95.0% | 0.1g |
$540.0 | 2025-02-24 | |
| Enamine | EN300-7548114-0.25g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate |
2408971-39-9 | 95.0% | 0.25g |
$564.0 | 2025-02-24 | |
| Enamine | EN300-7548114-0.5g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate |
2408971-39-9 | 95.0% | 0.5g |
$589.0 | 2025-02-24 | |
| Enamine | EN300-7548114-1.0g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate |
2408971-39-9 | 95.0% | 1.0g |
$614.0 | 2025-02-24 | |
| Enamine | EN300-7548114-2.5g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate |
2408971-39-9 | 95.0% | 2.5g |
$1202.0 | 2025-02-24 | |
| Enamine | EN300-7548114-5.0g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate |
2408971-39-9 | 95.0% | 5.0g |
$1779.0 | 2025-02-24 | |
| Enamine | EN300-7548114-10.0g |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate |
2408971-39-9 | 95.0% | 10.0g |
$2638.0 | 2025-02-24 |
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate (CAS No. 2408971-39-9): An Overview of Its Structure, Synthesis, and Potential Applications
tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate (CAS No. 2408971-39-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The structure of tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate is characterized by a central pyrazole ring substituted with a 4-methoxyphenyl group at the 3-position and a 2-hydroxyethyl group at the 1-position. The tert-butyl carbamate moiety is attached to the nitrogen atom of the pyrazole ring, providing additional stability and solubility properties. This combination of functional groups makes the compound an attractive candidate for various biological studies.
In terms of synthesis, tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate can be prepared through a multi-step process involving the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with ethyl acetoacetate to generate the pyrazole core. The final step involves the introduction of the tert-butyl carbamate group via reaction with tert-butyl chloroformate. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research purposes.
The biological activity of tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate has been extensively studied in various in vitro and in vivo models. One of the key areas of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate has also demonstrated potential as an anti-cancer agent. Research has indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.
In addition to its therapeutic applications, tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate has been explored for its pharmacokinetic properties. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a drug candidate. The presence of the tert-butyl carbamate group enhances its stability and solubility, contributing to improved bioavailability.
The safety profile of tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate has also been evaluated in preclinical studies. Toxicity assessments have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.
In conclusion, tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate (CAS No. 2408971-39-9) is a promising compound with a unique structure and diverse biological activities. Its potential applications in anti-inflammatory and anti-cancer therapies make it an exciting area of research for medicinal chemists and pharmacologists. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, this compound holds significant promise for future drug development.
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